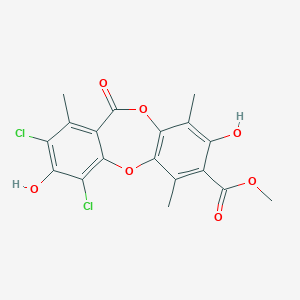
2,3,5-Trimethyl-1-propan-2-ylpyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Trimethyl-1-propan-2-ylpyrrole, also known as TMA-2, is a synthetic psychedelic compound that belongs to the amphetamine class of drugs. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and psychopharmacologist. TMA-2 is known for its potent psychedelic effects, which are similar to those of other amphetamines such as MDMA and MDA. In recent years, TMA-2 has gained attention as a research tool for studying the mechanisms of action of psychedelic compounds.
Mécanisme D'action
The mechanism of action of 2,3,5-Trimethyl-1-propan-2-ylpyrrole is not fully understood, but it is believed to involve activation of the serotonin 5-HT2A receptor. This receptor is known to play a key role in mediating the psychedelic effects of compounds such as LSD and psilocybin. 2,3,5-Trimethyl-1-propan-2-ylpyrrole is also believed to affect other neurotransmitter systems, including dopamine and norepinephrine.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,3,5-Trimethyl-1-propan-2-ylpyrrole are similar to those of other amphetamines, including increased heart rate, blood pressure, and body temperature. 2,3,5-Trimethyl-1-propan-2-ylpyrrole also produces psychedelic effects, including altered perception, thought, and mood. These effects are thought to be mediated by the activation of the serotonin 5-HT2A receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,3,5-Trimethyl-1-propan-2-ylpyrrole in lab experiments is its potency. 2,3,5-Trimethyl-1-propan-2-ylpyrrole produces strong psychedelic effects at relatively low doses, making it a useful tool for studying the mechanisms of action of psychedelic compounds. However, one limitation of 2,3,5-Trimethyl-1-propan-2-ylpyrrole is its potential for toxicity. Like other amphetamines, 2,3,5-Trimethyl-1-propan-2-ylpyrrole can produce adverse effects such as cardiovascular toxicity and neurotoxicity.
Orientations Futures
There are several potential future directions for research on 2,3,5-Trimethyl-1-propan-2-ylpyrrole and other psychedelic compounds. One area of interest is the development of new compounds that can selectively activate the serotonin 5-HT2A receptor, while minimizing adverse effects. Another area of interest is the use of psychedelic compounds in the treatment of mental health disorders such as depression and anxiety. Finally, there is a need for further research on the long-term effects of psychedelic compounds on brain function and behavior.
Méthodes De Synthèse
The synthesis of 2,3,5-Trimethyl-1-propan-2-ylpyrrole involves several steps, starting with the reaction of 2,3,5-trimethylphenylacetonitrile with sodium methoxide to form the corresponding methyl ketone. This is followed by a reaction with nitroethane to form the nitrostyrene intermediate, which is then reduced with sodium borohydride to yield 2,3,5-Trimethyl-1-propan-2-ylpyrrole.
Applications De Recherche Scientifique
2,3,5-Trimethyl-1-propan-2-ylpyrrole has been used in scientific research to study the mechanisms of action of psychedelic compounds. Specifically, it has been used to investigate the role of the serotonin 5-HT2A receptor in mediating the psychedelic effects of these compounds. 2,3,5-Trimethyl-1-propan-2-ylpyrrole has also been used to study the effects of psychedelic compounds on brain function and behavior.
Propriétés
Numéro CAS |
106416-96-0 |
|---|---|
Nom du produit |
2,3,5-Trimethyl-1-propan-2-ylpyrrole |
Formule moléculaire |
C10H17N |
Poids moléculaire |
151.25 g/mol |
Nom IUPAC |
2,3,5-trimethyl-1-propan-2-ylpyrrole |
InChI |
InChI=1S/C10H17N/c1-7(2)11-9(4)6-8(3)10(11)5/h6-7H,1-5H3 |
Clé InChI |
MEDLXGLEQXOFKX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C(C)C)C)C |
SMILES canonique |
CC1=CC(=C(N1C(C)C)C)C |
Synonymes |
1H-Pyrrole,2,3,5-trimethyl-1-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




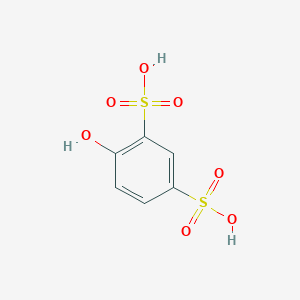
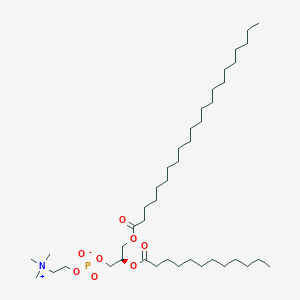
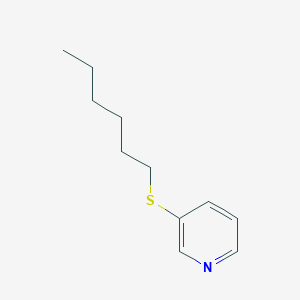
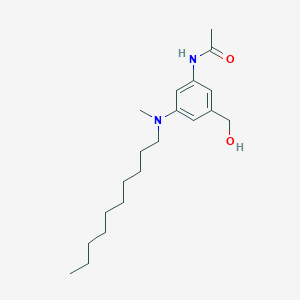

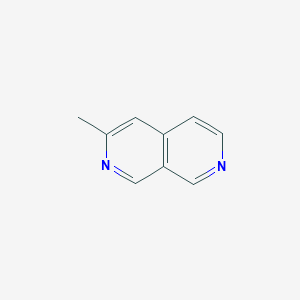
![[6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate](/img/structure/B33741.png)
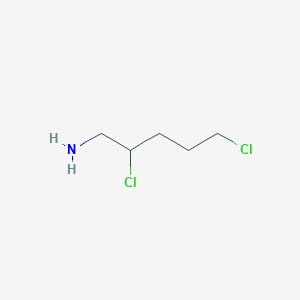
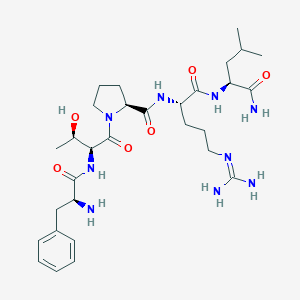
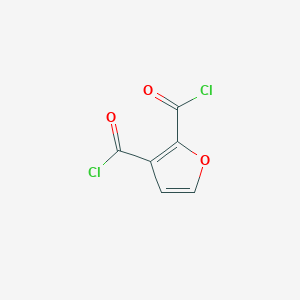
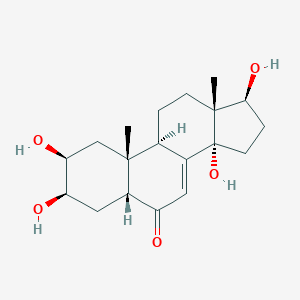
![2-[[(2S,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid](/img/structure/B33756.png)
